molecular formula C10H14O3 B14309495 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 112532-68-0

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14309495
CAS No.: 112532-68-0
M. Wt: 182.22 g/mol
InChI Key: CMSNYEQKGOGGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic ether featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane (OBO) core and a terminal alkyne functionality . This structure provides high stability under basic conditions while being sensitive to acidic hydrolysis, making it a versatile protected intermediate and a valuable building block in organic synthesis . Its primary research value lies in its role as a key intermediate for the stereoselective synthesis of complex molecules, including beta-hydroxy amino acids and other biologically active compounds . The bulky OBO orthoester group directs nucleophilic attack on associated aldehyde intermediates with high syn (threo) selectivity, following a non-chelation-controlled Felkin-Anh model, which is crucial for producing defined stereocenters . The terminal alkyne on the but-3-yn-1-yl substituent enables further functionalization via click chemistry or metal-catalyzed cross-coupling reactions . This compound is for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

112532-68-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3

InChI Key

CMSNYEQKGOGGGU-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCC#C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Lewis acid catalyzes the nucleophilic attack of the trihydric alcohol’s hydroxyl groups on the orthoester’s electrophilic carbon, forming intermediate hemiacetals. Subsequent elimination of ethanol drives the cyclization to yield the bicyclic structure. The general reaction pathway is:

$$
\text{Trimethylol ethane} + \text{HC(OEt)}3 \xrightarrow{\text{BF}3} \text{2,6,7-trioxabicyclo[2.2.2]octane} + 3 \text{EtOH}
$$

Ethanol is removed via azeotropic distillation with toluene, shifting the equilibrium toward product formation.

Experimental Procedure

A representative protocol involves:

  • Reagents : Trimethylol ethane (1.0 mole), ethyl orthoformate (1.05 mole), BF₃·OEt₂ (0.5 mL), toluene (1 L).
  • Process : The mixture is refluxed at 110–120°C for 3 hours, with continuous removal of ethanol-toluene azeotrope. Neutralization with sodium methoxide (2 mL) terminates the reaction, followed by filtration to remove catalyst residues. The product precipitates upon cooling and is purified via recrystallization from hexane.

Yield : 57.3% (crude), improving to 87% after vacuum distillation.

Optimization Strategies for Enhanced Efficiency

Catalyst Loading and Solvent Selection

The choice of toluene as a high-boiling solvent enables efficient azeotropic removal of ethanol while maintaining reaction homogeneity. Substituting toluene with cyclohexane or dichloropropane reduces yields due to poor solubility of intermediates. Increasing BF₃·OEt₂ concentration to 1.0 mL per mole of trimethylol ethane accelerates reaction kinetics, achieving 90.5% ethanol elimination within 3 hours.

Precipitation and Purification

Adding hexane to the reaction mixture post-distillation induces crystallization of the bicyclic product. Redispersion in hexane and reprecipitation at 10°C enhances purity to 98.2%, as confirmed by melting point (105.6–107.2°C) and IR spectroscopy.

Alternative Synthetic Routes

Functionalization of Preformed Bicyclo[2.2.2]Octanes

Introducing the but-3-yn-1-yl substituent can occur via nucleophilic substitution on a preformed 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane scaffold. For example, treatment with but-3-yn-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the alkyne sidechain.

Industrial-Scale Production

Scaling the classical synthesis requires modifications to handle exothermic reactions and byproduct management:

Continuous Flow Reactors

Implementing continuous flow systems with in-line distillation units improves heat dissipation and ethanol removal, achieving 95% theoretical yield in pilot-scale trials.

Distillation Under Reduced Pressure

High-vacuum distillation (≤5 mm Hg) purifies the product to 98.5% assay purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scale Feasibility
Classical Condensation 57–87% 98.2% Pilot to Industrial
Functionalization 40–60% 95% Laboratory
Continuous Flow 90–95% 97% Industrial

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites within the bicyclic structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has significant applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing biochemical pathways. For instance, it may act as a nucleophilic catalyst in organic reactions, promoting the formation of desired products through stabilization of transition states .

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Compound Name Substituents Key Applications/Properties References
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Bromobenzyl, methyl Crystallography studies; monoclinic space group P21/n, lattice parameters: a = 6.019 Å, b = 20.990 Å, c = 9.915 Å, β = 101.29°
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 3-Bromobenzyl, methyl High-purity reagent (≥97%); used in materials science and pharmaceuticals
1-(4-Ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane (EBOB) 4-Ethynylphenyl, n-propyl Radioligand for GABA receptor studies; binds to picrotoxin-sensitive sites
1-Ethyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane Ethyl, propyl Studied for kinetic properties; InChIKey: VGFUVDWXQCGGJI-UHFFFAOYSA-N
1-(2-Nitrobenzenesulfonyl-aziridin-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane Aziridine, nitrobenzenesulfonyl Precursor to γ,δ-unsaturated amino acids via regioselective acetylide coupling

Key Observations:

  • Substituent Effects on Reactivity : Alkynes (e.g., but-3-yn-1-yl, ethynylphenyl) enhance reactivity in coupling reactions (e.g., with lithium acetylides) . Bromobenzyl derivatives exhibit stability in crystallographic studies, while ethyl/propyl alkyl chains influence hydrophobicity .
  • Biological Activity: EBOB’s ethynylphenyl group confers high affinity for GABA receptor binding, unlike non-aromatic derivatives .

Key Observations:

  • Protecting Group Sensitivity : The OBO ester group is labile under acidic conditions, necessitating careful work-up to avoid hydrolysis .
  • Regioselectivity : Lithium iodide mediates regioselective coupling of acetylides, critical for constructing alkyne-substituted derivatives .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight Melting Point/Decomposition Stability Notes
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 315.21 g/mol N/A Stable in monoclinic crystal form
EBOB 290.31 g/mol N/A Radiolabeled form ([³H]EBOB) used in receptor assays
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 315.21 g/mol Room-temperature stable High purity (≥97%); inert under standard storage

Key Observations:

  • Crystallographic Stability: Bromobenzyl derivatives form stable monoclinic crystals, aiding in structural characterization .
  • Biological Specificity: EBOB’s propyl and ethynyl groups optimize binding to ionotropic GABA receptors, unlike shorter-chain analogs .

Biological Activity

Overview

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and organic synthesis. Its structural characteristics facilitate various biological activities, making it a subject of interest in pharmacological research.

PropertyValue
CAS No. 112532-68-0
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
InChI Key CMSNYEQKGOGGGU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The bicyclic structure enhances its ability to bind to active sites, influencing biochemical pathways. For example, it may act as a nucleophilic catalyst in organic reactions and has been investigated for potential enzyme inhibition.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess significant therapeutic properties:

  • Anti-cancer Activity : Some studies have explored its derivatives for their ability to inhibit cancer cell growth through modulation of signaling pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Study on Enzyme Inhibition

A study published in Hacettepe Journal of Biology and Chemistry focused on synthesizing derivatives of bicyclic compounds similar to this compound and evaluating their inotropic activity. The results indicated that specific derivatives could enhance cardiac contractility by activating calcium channels, demonstrating the compound's potential cardiovascular applications .

Synthesis and Biological Evaluation

Another research effort involved synthesizing various derivatives of trioxabicyclo compounds to assess their biological activities. The findings revealed that modifications to the bicyclic structure significantly influenced the compounds' efficacy as enzyme inhibitors, particularly against specific targets involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other bicyclic compounds:

CompoundStructural FeaturesBiological Activity
DABCO (1,4-Diazabicyclo[2.2.2]octane) Nucleophilic catalystWidely used in organic synthesis
Quinuclidine Similar bicyclic structureExhibits analgesic properties
Tropane Bicyclic alkaloidNotable for its effects on the nervous system

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.